![molecular formula C14H19N3O2 B2628601 (E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1798410-70-4](/img/structure/B2628601.png)

(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide, also known as CDDO-Me, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It is a derivative of oleanolic acid, a natural compound found in many plants, and has been shown to have potent anti-inflammatory, anti-cancer, and neuroprotective properties.

Applications De Recherche Scientifique

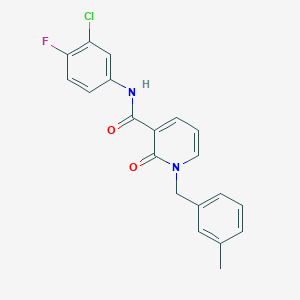

Novel Synthesis of Entacapone and Tuberculosis Research

A new synthesis pathway for Entacapone, a COMT inhibitor, has been developed, showing mild conditions and nucleophilic attack features. Notably, this study explored the crystal structure of the Entacapone isomer and established NMR methods for determining the geometry of similar molecules. The research extends to the in vitro activity of certain compounds against tuberculosis (TB) and dengue, highlighting the compound's potential in medicinal chemistry applications (Harisha et al., 2015).

Desilylation of 3-trimethylsilylprop-2-ynamides

An efficient procedure for desilylation of 3-trimethylsilylprop-2-ynamides, resulting in terminal prop-2-ynamides and Z,E-3-methoxyprop-2-enamides, has been developed. The study underscores the catalyst's effectiveness and the reaction's sensitivity to temperature and conditions, signifying its relevance in chemical synthesis processes (Andreev, Safronova, & Medvedeva, 2011).

Optical Properties and Material Science

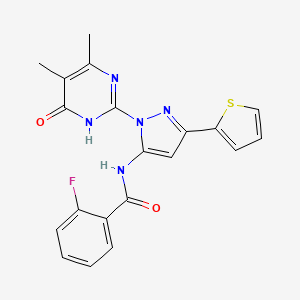

Optical Properties of Cyano Acrylamide Derivatives

Research on 3-aryl-2-cyano acrylamide derivatives revealed distinct optical properties due to their unique face-to-face stacking mode. These compounds exhibited luminescence and emission peak changes upon mechanical treatment, indicating their potential in the development of new materials with mechanofluorochromic properties (Song et al., 2015).

Biological and Pharmaceutical Research

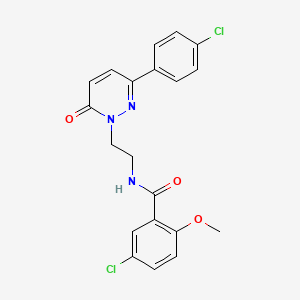

Antimycobacterial Activity of Substituted Prop-2-enamides

A study synthesized a series of substituted prop-2-enamides, demonstrating modest growth inhibition of Mycobacterium tuberculosis. The research provided insights into the structure-activity relationships, contributing to the field of antimycobacterial drug development (Sanna et al., 2002).

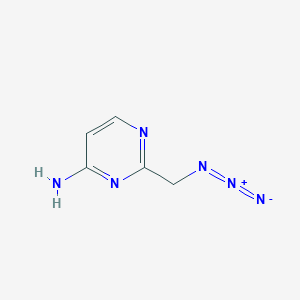

Enantioselective Ene-Reduction by Fungi

A green synthesis approach was used for the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide, yielding products with a unique CN-bearing stereogenic center. This research highlighted the potential of using marine and terrestrial-derived fungi for stereoselective organic transformations and emphasized the significance of determining the absolute configuration of biotransformation products (Jimenez et al., 2019).

Propriétés

IUPAC Name |

(E)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-5-12(6-13(7-15)14(16)18)11(3)17(9)10(2)8-19-4/h5-6,10H,8H2,1-4H3,(H2,16,18)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJADXERIOKGCLT-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C(C)COC)C)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)

![5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2628523.png)

![3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2628533.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2628536.png)

![3-[[4-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2628541.png)